exo-8-Azabicyclo[3.2.1]octan-2-ol
Description
Historical Context and Significance in Organic Chemistry and Heterocyclic Synthesis
The 8-azabicyclo[3.2.1]octane core is the central structure of tropane (B1204802) alkaloids, a class of compounds that has been known and utilized for centuries in traditional medicine. ontosight.ai The elucidation of the structure of tropane alkaloids and subsequent synthetic efforts have significantly contributed to the advancement of organic chemistry. ontosight.ai The development of stereoselective methods to prepare this bicyclic system has been a focus of many research groups, driven by the quest for new therapeutic agents. jlu.edu.cnehu.esrsc.org The synthesis of derivatives of this scaffold is crucial for exploring new functionalities and potential applications in drug discovery. ontosight.ai
Fundamental Structural Characteristics of the 8-Azabicyclo[3.2.1]octane Core
The unique three-dimensional structure of the 8-azabicyclo[3.2.1]octane scaffold is responsible for its distinct chemical and physical properties.
The 8-azabicyclo[3.2.1]octane system is a bridged bicyclic amine, which imparts significant conformational rigidity to the molecule. This rigidity is a key feature in the design of compounds that can interact with specific biological targets. The constrained nature of the scaffold reduces the number of accessible conformations, which can lead to higher binding affinities with receptors.
The stereochemistry of the 8-azabicyclo[3.2.1]octane scaffold is complex and plays a critical role in its biological activity.
Substituents on the 8-azabicyclo[3.2.1]octane ring can be oriented in two distinct spatial arrangements, designated as exo and endo. The exo isomer has the substituent pointing away from the nitrogen-containing bridge, while in the endo isomer, the substituent is oriented towards the bridge. ontosight.ai This stereochemical difference is particularly significant for substituents at the C-3 position, as it can dramatically influence the biological activity of the molecule. For instance, in some derivatives, the endo isomer may exhibit potent activity while the corresponding exo isomer is inactive, or vice versa. acs.org
A notable example of the synthesis of a specific isomer is the work by Zeng Long-Mei and colleagues, who reported the synthesis of an intermediate for 6-exo-(acetyoxy)-8-azabicyclo[3.2.1]octan-2-exo-ol. Their work highlights the stereoselective synthesis of the exo isomer. jlu.edu.cn The synthesis involved a 1,3-dipolar cycloaddition reaction of N-methyl-3-oxopyridinium betaine (B1666868) with acrylonitrile, which proceeded with high regioselectivity and stereoselectivity to yield the desired precursor to the exo-alcohol.
The absolute configuration of a chiral molecule describes the three-dimensional arrangement of its atoms in space and is designated by the Cahn-Ingold-Prelog (CIP) priority rules as (R) or (S). The relative configuration, on the other hand, describes the spatial relationship between different stereocenters within the same molecule. In bicyclic systems like 8-azabicyclo[3.2.1]octane, descriptors such as cis/trans and exo/endo are used to denote the relative configuration of substituents.
The 8-azabicyclo[3.2.1]octane scaffold can contain multiple chirality centers, which are typically carbon atoms bonded to four different substituents. The presence and configuration of these centers are crucial for the molecule's interaction with other chiral molecules, such as biological receptors. Additionally, some derivatives of this scaffold can possess pseudoasymmetric centers. A pseudoasymmetric carbon is a stereocenter that has four different substituents, two of which are enantiomeric to each other. The stereochemical descriptor for a pseudoasymmetric center is given in lower-case italics (r or s). The stereochemistry at these pseudoasymmetric centers can also have a significant impact on the biological activity of the compound. acs.org
Compound Data
| Compound Name | Structure |
| exo-8-Azabicyclo[3.2.1]octan-2-ol | A bicyclic alcohol with the hydroxyl group in the exo position at C-2. |
| 8-Azabicyclo[3.2.1]octane | The parent bicyclic amine scaffold. |
| Tropane | An N-methylated derivative of 8-azabicyclo[3.2.1]octane. |
| N-methyl-3-oxopyridinium betaine | A key reactant in the synthesis of the exo-2-ol derivative. |
| Acrylonitrile | A reactant used in the 1,3-dipolar cycloaddition. |
| 6-exo-(acetyoxy)-8-azabicyclo[3.2.1]octan-2-exo-ol | A closely related derivative of the title compound. |
| 8-methyl-2β-hydroxy-8-azabicyclo[3.2.1]octane-6-exo-carbonitrile | An intermediate in the synthesis of the acetylated derivative. |
Table 1: Key Compounds Mentioned in this Article
| Synthetic Step | Reactants | Product | Key Features | Reference |
| 1,3-Dipolar Cycloaddition | N-methyl-3-oxopyridinium betaine, Acrylonitrile | Precursor to the exo-alcohol | High regioselectivity and stereoselectivity | jlu.edu.cn |
| Reduction | Ketone intermediate | exo-alcohol | Stereoselective reduction | ucla.edu |
Table 2: Overview of a Synthetic Approach to a Related exo-2-ol Derivative
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,5S)-8-azabicyclo[3.2.1]octan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-4-2-5-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYUQKRGAQMSJV-XVMARJQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC1N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](CC[C@H]1N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the 8 Azabicyclo 3.2.1 Octane System
General Synthetic Routes to the 8-Azabicyclo[3.2.1]octane Scaffold
The construction of the 8-azabicyclo[3.2.1]octane core is a key step in the synthesis of tropane (B1204802) alkaloids. ehu.esresearchgate.netresearchgate.net
Retrosynthetic analysis of the 8-azabicyclo[3.2.1]octane skeleton reveals several strategic disconnections. A common approach involves the formation of the pyrrolidine (B122466) ring via an intramolecular cyclization of a suitably substituted cycloheptane (B1346806) derivative. nih.gov For instance, a retrosynthetic analysis of (+)-ferrugine, which contains the 8-azabicyclo[3.2.1]octane core, points to an enantioenriched 8-azabicyclo[3.2.1]octan-2-ol as a key intermediate. researchgate.net Another key disconnection strategy focuses on the formation of the bicyclic system through intramolecular cyclization, which can be applied to the synthesis of various derivatives. vulcanchem.com Robinson's synthesis of tropinone (B130398), a landmark in organic synthesis, utilized a "double Mannich" reaction, demonstrating a powerful strategy for constructing the tropane core. researchgate.netwikipedia.org This approach involves the reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid. wikipedia.org
Stereoselective and Enantioselective Approaches to the Scaffold
Given the chiral nature of many biologically active tropane alkaloids, the development of stereoselective and enantioselective methods for the synthesis of the 8-azabicyclo[3.2.1]octane scaffold is of paramount importance. researchgate.netresearchgate.net
The asymmetric construction of the 8-azabicyclo[3.2.1]octane scaffold can be achieved through several methods where the stereochemistry is established during the formation of the bicyclic ring system. ehu.esresearchgate.netresearchgate.net Many approaches rely on the use of enantiomerically enriched starting materials derived from the chiral pool. ehu.esresearchgate.net However, there is a growing interest in methods that generate the chiral scaffold from achiral precursors. ehu.esresearchgate.netresearchgate.net These methods can be broadly categorized into the desymmetrization of achiral tropinone derivatives and the de novo enantioselective construction of the tropane scaffold. ehu.es
The desymmetrization of achiral, meso-tropinone derivatives represents a powerful strategy for accessing enantioenriched 8-azabicyclo[3.2.1]octane compounds. ehu.esresearchgate.netresearchgate.net One notable example is the enantioselective deprotonation of tropinone using a chiral lithium amide base, which has been utilized as a key step in the synthesis of various tropane alkaloids. researchgate.netthieme-connect.com Another approach involves the hydroboration of the C-C double bond in N-protected tropenone derivatives. thieme-connect.comthieme-connect.com While direct hydroboration can lead to low yields, acetalization of the carbonyl group prior to desymmetrization with diisopinocampheylborane (B13816774) affords chiral alcohols with excellent enantiomeric excess. thieme-connect.comthieme-connect.com
Enzymatic reductions also play a crucial role in the desymmetrization of tropinone. Tropinone reductases (TRs) are enzymes that catalyze the stereospecific reduction of the carbonyl group of tropinone. ontosight.ainih.govresearchgate.netnih.gov There are two main types: tropinone reductase I (TRI), which produces tropine (B42219), and tropinone reductase II (TRII), which yields pseudotropine. wikipedia.orgontosight.ai These NADPH-dependent enzymes have been identified in several plant species and are key to the biosynthesis of various tropane alkaloids. wikipedia.orgontosight.ai
| Precursor | Reagent/Catalyst | Product | Enantiomeric Excess (ee) | Reference |
| N-protected tropenones | (–)-(Ipc)₂BH | 6-hydroxylated tropinone derivative | >96% | thieme-connect.com |
| Acetalized N-protected tropenones | (Ipc)₂BH | Chiral alcohols | up to >99% | thieme-connect.com |
| Tropinone | Tropinone Reductase I (TRI) | Tropine | High | wikipedia.orgontosight.ai |
| Tropinone | Tropinone Reductase II (TRII) | Pseudotropine | High | wikipedia.orgontosight.ai |
Chiral auxiliaries have been effectively employed in the synthesis of the 8-azabicyclo[3.2.1]octane framework, often in the context of cycloaddition reactions. researchgate.netrsc.orgacs.org For example, a chiral sulfoxide (B87167) auxiliary has been used to control the stereochemistry in a (3+2) cycloaddition between an olefin and a 3-oxidopyridinium ylide. rsc.org Ring-closing iodoamination of a cycloheptene (B1346976) derivative bearing a chiral N-α-methyl-p-methoxybenzyl auxiliary has been shown to produce the 8-azabicyclo[3.2.1]octane scaffold with high diastereoselectivity (>99:1 dr). nih.gov
The use of chiral catalysts has emerged as a highly efficient method for the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. researchgate.netrsc.org
Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids (CPAs) have proven to be effective catalysts for various asymmetric transformations. researchgate.netnih.gov In the context of tropane synthesis, CPAs have been used to catalyze the pseudotransannular desymmetrization of 1-aminocyclohept-4-ene-derived epoxides, leading to the direct formation of the 8-azabicyclo[3.2.1]octane core with excellent stereoselectivity. researchgate.netresearchgate.net VAPOL-derived organocatalysts have been identified as particularly effective for this transformation. researchgate.net CPAs have also been utilized in desymmetrizing Michael cyclizations of 1,3-diones to form bicyclo[3.2.1]octanes with high enantioselectivities. nih.gov
Rhodium-Catalyzed Cycloadditions: Rhodium catalysts have been extensively used in cycloaddition reactions to construct the 8-azabicyclo[3.2.1]octane framework. ehu.esacs.org Asymmetric 1,3-dipolar cycloadditions between cyclic azomethine ylides and acryloylpyrazolidinone, using a dual catalytic system of a rhodium(II) complex and a chiral Lewis acid, afford optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. rsc.orgnih.gov Rhodium-catalyzed [4+3] cycloadditions of pyrroles with vinylcarbenoids, particularly using the chiral catalyst Rh₂(S-PTAD)₄, have been shown to be highly effective for the enantioselective synthesis of tropanes. acs.org Furthermore, rhodium-catalyzed asymmetric Suzuki-Miyaura type cross-coupling reactions have been developed for the synthesis of enantioenriched nortropane derivatives. nih.gov
| Reaction Type | Catalyst System | Substrates | Product | Stereoselectivity | Reference |
| Pseudotransannular Desymmetrization | Chiral Phosphoric Acid (VAPOL-derived) | 1-aminocyclohept-4-ene-derived epoxides | 8-azabicyclo[3.2.1]octanol | Excellent | researchgate.net |
| Asymmetric 1,3-Dipolar Cycloaddition | Rh(II) complex / Chiral Lewis Acid | Cyclic azomethine ylides and acryloylpyrazolidinone | 8-azabicyclo[3.2.1]octane | up to >99:1 dr, 99% ee | rsc.orgnih.gov |
| [4+3] Cycloaddition | Rh₂(S-PTAD)₄ | Pyrroles and vinylcarbenoids | Tropane derivatives | Excellent | acs.org |
| Asymmetric Suzuki-Miyaura Coupling | Rh(I) catalyst | Racemic N-Boc-nortropane-derived allylic chloride and (hetero)aryl boronic esters | Enantioenriched nortropane | High | nih.gov |
Utilization of Enantioenriched Starting Materials (Chiral Pool Strategy)
A prevalent and effective approach for the stereoselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold is the chiral pool strategy. ehu.es This method utilizes readily available, enantiomerically pure starting materials, such as amino acids or carbohydrates, to introduce the desired stereochemistry into the final bicyclic product. By beginning with a molecule that already possesses defined stereocenters, the synthetic route can be designed to transfer this chirality to the target structure, thus avoiding the need for chiral resolutions or complex asymmetric reactions later in the sequence. rsc.org
Methodologies often rely on the enantioselective construction of an acyclic precursor that contains all the necessary stereochemical information. ehu.esrsc.org This carefully crafted precursor is then induced to cyclize, forming the bicyclic 8-azabicyclo[3.2.1]octane core in a stereocontrolled manner. Ring-closing metathesis (RCM) and various cycloaddition reactions are common key steps in these synthetic routes. uni-regensburg.de For example, enantiopure pinnamine (B1257425) variants incorporating an 8-azabicyclo[3.2.1]octane moiety have been synthesized using this "chiral pool" approach. researchgate.net This strategy has proven robust for accessing a variety of tropane alkaloids and their analogues, demonstrating its significance in the synthesis of these important compounds. uni-regensburg.de
Key Reaction Methodologies for Scaffold Construction
The de novo construction of the 8-azabicyclo[3.2.1]octane ring system is achieved through several powerful reaction methodologies, including cycloadditions, reductions, and intramolecular cyclizations. These methods are fundamental in assembling the characteristic bicyclic framework.
Cycloaddition Reactions
Cycloaddition reactions are among the most efficient methods for constructing cyclic and bicyclic systems, allowing for the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step with high stereocontrol.
The [5+2] cycloaddition provides a direct route to seven-membered rings and has been effectively applied to the synthesis of the bicyclo[3.2.1]octane framework. nih.gov This reaction typically involves the combination of a five-atom π-system (the 5π component) with a two-atom π-system (the 2π component). Oxidopyrylium ylides, generated in situ from pyrone precursors, are common 5π components for these reactions, reacting with alkenes or alkynes to form the 8-oxabicyclo[3.2.1]octane core, a close analogue of the 8-azabicyclo[3.2.1]octane system. nih.govresearchgate.netresearchgate.net
Both intramolecular and intermolecular versions of this cycloaddition have been developed.
Intramolecular [5+2] Cycloadditions: In this variant, the 5π and 2π components are tethered within the same molecule. This strategy has been used to create complex tricyclic products. nih.gov For instance, the reaction of alkenylpyranones can be catalyzed by a dual system of a chiral primary amine and an achiral thiourea (B124793) to yield fused polycyclic systems with high enantioselectivity. nih.gov
Intermolecular [5+2] Cycloadditions: This approach offers more general access to 8-oxabicyclo[3.2.1]octane derivatives from simpler starting materials. nih.govnih.gov Highly enantioselective intermolecular [5+2] cycloadditions of pyrylium (B1242799) ion intermediates with electron-rich alkenes have been achieved using a dual catalyst system, affording the bicyclic scaffold in high yields and enantioselectivities. nih.govnih.gov The resulting cycloadducts are versatile building blocks for further chemical manipulation. nih.gov
These [5+2] cycloaddition strategies have been instrumental in the synthesis of numerous natural products containing bridged cycloheptane bicyclic skeletons. researchgate.netacs.org
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful tool for constructing five-membered rings and has been adapted for the synthesis of the 8-azabicyclo[3.2.1]octane scaffold.
One innovative approach involves a microwave-assisted, stereoselective cascade reaction starting from cyclopropanated pyrrole (B145914) or furan (B31954) derivatives. researchgate.netnih.govd-nb.info This sequence begins with a 6π-electrocyclic ring-opening of the cyclopropanated heterocycle to form a transient 1,3-dipole. nih.govd-nb.info This dipole is then trapped in a Huisgen [3+2] cycloaddition with an electron-deficient dipolarophile (e.g., dimethyl acetylenedicarboxylate, DMAD). nih.govst-andrews.ac.uk This method provides access to highly functionalized 8-aza- and 8-oxabicyclo[3.2.1]octanes in just two steps from simple pyrroles or furans, with excellent control over diastereoselectivity. researchgate.netnih.gov
The reaction conditions and substrates for this cascade are summarized in the table below.
| Starting Material (Dipole Precursor) | Dipolarophile | Product (Scaffold) | Yield (%) | Diastereomeric Ratio (dr) |
| N-Ts-2-carbomethoxy-2,3-cyclopropanopyrrole | DMAD | 8-Azabicyclo[3.2.1]octane | 71 | single diastereomer |
| N-Boc-2-carbomethoxy-2,3-cyclopropanopyrrole | Phenyl vinyl sulfone | 8-Azabicyclo[3.2.1]octane | 78 | 5.2:1 |
| 2-Carbomethoxy-2,3-cyclopropanofuran | DMAD | 8-Oxabicyclo[3.2.1]octane | 71 | single diastereomer |
| 2-Carbomethoxy-2,3-cyclopropanofuran | Fumaronitrile | 8-Oxabicyclo[3.2.1]octane | 73 | 3.7:1 |
| Data sourced from Sonnleitner et al., 2020. nih.gov |
Other examples of [3+2] cycloadditions include the reaction of oxidopyridinium ions with maleimides, which proceeds via bond formation at the C2 and C6 positions of the pyridinium (B92312) ring to build the bicyclic system. thieme-connect.com Furthermore, asymmetric 1,3-dipolar cycloadditions using cyclic azomethine ylides, catalyzed by a rhodium(II)/chiral Lewis acid system, have been developed to produce optically active bicyclo[3.2.1]octanes with high diastereo- and enantioselectivity. nih.govrsc.org
Reduction Reactions (e.g., Reduction of Tropinone to Pseudotropine)
Reduction of a ketone precursor is a fundamental and widely used method to install the hydroxyl group on the 8-azabicyclo[3.2.1]octane scaffold. A classic and illustrative example is the reduction of tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one). wikipedia.org
The reduction of tropinone can lead to two different diastereomeric alcohols: tropine (endo-alcohol) and pseudotropine (exo-alcohol). The stereochemical outcome is controlled by the choice of reducing agent and reaction conditions. In biological systems, this reduction is catalyzed by NADPH-dependent enzymes known as tropinone reductases (TR). wikipedia.orgresearchgate.net
There are two distinct types of these enzymes:
Tropinone Reductase I (TRI): This enzyme selectively produces tropine, the endo-isomer.
Tropinone Reductase II (TRII): This enzyme catalyzes the formation of pseudotropine, the exo-isomer. wikipedia.orgresearchgate.net
The crystal structure of TR-II complexed with NADPH and its product, pseudotropine, has been determined, providing insight into the mechanism of stereospecific reduction. acs.orgnih.gov The enzyme's active site has a shape and electrostatic environment that is complementary to the substrate, forcing it to bind in an orientation that leads to the formation of the β-hydroxyl group (exo configuration). acs.orgnih.gov In most plant species, TRI activity is significantly higher than TRII activity, leading to tropine as the major product. wikipedia.org However, the existence and action of TRII demonstrate a specific enzymatic pathway for the synthesis of the exo-alcohol, which is a key feature of the title compound's class.
| Enzyme | Substrate | Product | Stereochemistry |
| Tropinone Reductase I (TRI) | Tropinone | Tropine | endo-alcohol |
| Tropinone Reductase II (TRII) | Tropinone | Pseudotropine | exo-alcohol |
| Data sourced from Wikipedia and Nakajima et al., 1999. wikipedia.orgnih.gov |
Intramolecular Cyclization Strategies
The formation of the 8-azabicyclo[3.2.1]octane core via intramolecular cyclization is a versatile and powerful strategy. rsc.org These methods typically involve the construction of a suitable acyclic or monocyclic precursor containing appropriately positioned functional groups that can react to form the second ring, thereby completing the bicyclic system.
A variety of precursors and reaction types have been employed:
From Piperidine (B6355638) Derivatives: One of the earliest examples involved treating an N-chloroamine derived from a substituted piperidine with silver nitrate (B79036) in methanol (B129727), inducing cyclization to form the 8-azabicyclo[3.2.1]octane skeleton. rsc.org
Palladium-Catalyzed Cyclizations: Palladium catalysts have been used to trigger intramolecular cyclizations. For example, a hydrazine (B178648) derivative can undergo a palladium-catalyzed intramolecular cyclization to deliver the bicyclic core. rsc.org Another sophisticated approach is an aminopalladation-triggered Heck-type cascade reaction to construct indole-fused bicyclo[3.2.1]octanes with excellent enantioselectivity. bohrium.com
Radical Cyclizations: Radical reactions have been used to form precursors to the bicyclic amino acid 2,5-propanoproline (8-azabicyclo[3.2.1]octane-1-carboxylic acid). nih.gov
Nucleophilic Attack: Many strategies rely on an intramolecular nucleophilic attack. For instance, deprotonation of a sulfonamide with sodium hydride (NaH) can trigger an intramolecular SN2 reaction to afford the bicyclic product. rsc.org Phenylselenyl-induced cyclization is another method that falls into this category. rsc.org
These strategies highlight the chemical flexibility in designing precursors that can be efficiently converted into the desired 8-azabicyclo[3.2.1]octane scaffold. rsc.orgacs.org
Rearrangement Reactions (e.g., Beckmann Rearrangement in related azabicyclic systems)
Rearrangement reactions are a cornerstone in the synthesis of complex molecular architectures, and the construction of azabicyclic systems is no exception. The Beckmann rearrangement, a classic acid-catalyzed conversion of an oxime to an amide, is a notable strategy. wikipedia.orgorganicreactions.org This reaction proceeds through the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl substituent that is anti-periplanar to the leaving group on the nitrogen. wikipedia.orgorganic-chemistry.org The result of this rearrangement in cyclic oximes is the formation of a lactam, a cyclic amide. wikipedia.org
The archetypal example of the Beckmann rearrangement is the industrial synthesis of caprolactam from cyclohexanone (B45756) oxime, which serves as the precursor to Nylon 6. wikipedia.org Various acidic catalysts, including sulfuric acid, polyphosphoric acid, and Lewis acids, can be employed to facilitate this transformation. wikipedia.orgnih.gov While the direct synthesis of exo-8-Azabicyclo[3.2.1]octan-2-ol via a Beckmann rearrangement is not extensively detailed, the application of this reaction to form the core lactam structure of related azabicyclic systems is a well-established principle. For instance, the Beckmann rearrangement of 2,2-dimethyl-4-chromanone oximes yields substituted benzoxazepinones. clockss.org Similarly, oximes of benzoquinolizidones can be converted into isomeric diazepinoisoquinolines. clockss.org The synthesis of 2-azabicyclo[3.2.1]octan-3-ones, which are precursors to the corresponding 2-azabicyclo[3.2.1]octane scaffold, is often achieved through methods including the Beckmann rearrangement. researchgate.net
Beyond the Beckmann rearrangement, other intramolecular rearrangements are pivotal in synthesizing and modifying the 8-azabicyclo[3.2.1]octane skeleton. For example, a Lewis acid-induced, nitrogen-driven rearrangement of an epoxytropinone has been shown to convert an 8-azabicyclo[3.2.1]octane system into a 6-azabicyclo[3.2.1]octane derivative. acs.org Other strategies involve cascade reactions, such as a cyclopropanation/Cope rearrangement sequence, to build the tropane scaffold. ehu.es Additionally, the regioselective rearrangement of azanorbornanic aminyl radicals can lead to the formation of 2,8-diazabicyclo[3.2.1]oct-2-ene systems. us.es These examples underscore the versatility of rearrangement reactions in accessing diverse azabicyclic frameworks.
Nitrogen Protection and Deprotection Strategies
In the multi-step synthesis of 8-azabicyclo[3.2.1]octane derivatives, the protection of the nitrogen atom is a critical step to prevent unwanted side reactions and to control reactivity. google.com The choice of the protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal.
The tert-butyloxycarbonyl (Boc) group is one of the most commonly used nitrogen-protecting groups in the synthesis of tropane analogues. google.com It is generally stable under many reaction conditions but can be readily removed under acidic conditions. google.com For instance, trifluoroacetic acid (TFA) is frequently used to deprotect the Boc-protected nitrogen of 8-azabicyclo[3.2.1]octane intermediates. google.comnih.gov Sulfuric acid in methanol has also been reported for N-Boc deprotection. uni-regensburg.de
The following table summarizes common nitrogen protecting groups used in the synthesis of 8-azabicyclo[3.2.1]octane systems and the reagents used for their removal.
Compound Index
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For the 8-azabicyclo[3.2.1]octane framework, NMR is essential for determining not only the connectivity of the carbon skeleton but also the relative stereochemistry of substituents and the preferred conformation of the bicyclic system.
Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and stereochemical relationships of protons within a molecule. In the case of exo-8-Azabicyclo[3.2.1]octan-2-ol, the chemical shifts (δ), signal multiplicities, and coupling constants (J) of the protons are diagnostic for the exo configuration of the hydroxyl group and the conformation of the piperidine (B6355638) and pyrrolidine (B122466) rings.
A key aspect of the analysis involves Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space. For an exo-alcohol, NOE correlations would be expected between the C-2 proton and protons on the same face of the bicyclic system, which differ from the correlations that would be observed for the endo isomer. nih.gov
| Proton | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Correlations |
| H-1 | 2.8 - 3.5 | br s / m | H-2, H-7 |
| H-2 | 3.8 - 4.2 | m | H-1, H-3 |
| H-3 (endo/exo) | 1.5 - 2.2 | m | H-2, H-4 |
| H-4 (endo/exo) | 1.5 - 2.2 | m | H-3, H-5 |
| H-5 | 2.8 - 3.5 | br s / m | H-4, H-6 |
| H-6 (endo/exo) | 1.6 - 2.3 | m | H-5, H-7 |
| H-7 (endo/exo) | 1.6 - 2.3 | m | H-1, H-6 |
| NH | Variable | br s | - |
| OH | Variable | s | - |
Note: This table represents expected values based on data from analogous structures. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of unique carbon atoms and to identify their chemical environments. The chemical shifts in the ¹³C NMR spectrum of this compound are characteristic of the bicyclic amine structure.
The carbon atom bearing the hydroxyl group (C-2) would exhibit a chemical shift in the range typical for secondary alcohols (approx. 65-75 ppm). The bridgehead carbons (C-1 and C-5) are also characteristic, appearing in a specific region of the spectrum (approx. 55-65 ppm). The remaining methylene (B1212753) carbons of the rings (C-3, C-4, C-6, C-7) would be found in the aliphatic region. The specific chemical shifts are sensitive to the stereochemistry of the molecule; for example, the γ-gauche effect can cause an upfield shift (lower ppm value) for carbons that are in a gauche relationship to a substituent on a neighboring carbon. researchgate.net This effect is a valuable tool for distinguishing between exo and endo isomers.
| Carbon | Expected Chemical Shift Range (ppm) |
| C-1 | 55 - 65 |
| C-2 | 65 - 75 |
| C-3 | 30 - 40 |
| C-4 | 25 - 35 |
| C-5 | 55 - 65 |
| C-6 | 25 - 35 |
| C-7 | 30 - 40 |
Note: This table represents expected values based on data from analogous structures. Actual experimental values may vary.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of the connectivity of the proton framework throughout the bicyclic system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C spectra and simplifying the assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly powerful for identifying quaternary carbons (which are not visible in HSQC) and for piecing together different fragments of the molecule by establishing long-range connectivity. For this compound, HMBC would be instrumental in confirming the connectivity around the nitrogen atom and the bridgehead carbons. nih.gov
Together, these 2D NMR techniques provide a comprehensive map of the molecular structure, allowing for the confident assignment of all proton and carbon signals and the confirmation of the bicyclic framework's connectivity. nist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can unambiguously confirm its molecular structure, including the exo configuration of the hydroxyl group and the bond lengths and angles of the bicyclic system.
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements of the crystal lattice |
| Bond Lengths & Angles | Definitive values for all bonds and angles |
| Torsion Angles | Confirmation of the chair/envelope conformation |
| Hydrogen Bonding Network | Details of intermolecular interactions |
Note: This table describes the type of data obtained from an X-ray crystallography experiment. Specific values would require an experimental determination.
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., VCD, ROA)
Since this compound is a chiral molecule, chiroptical techniques are essential for determining its absolute configuration (e.g., distinguishing between the (1R, 2R, 5S) and (1S, 2S, 5R) enantiomers). Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful methods for this purpose.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This results in a unique spectrum for each enantiomer, where the signs of the VCD bands are opposite. The modern approach to determining absolute configuration involves comparing the experimental VCD spectrum with a theoretically predicted spectrum. osti.govnih.gov This is achieved through Density Functional Theory (DFT) calculations, which can predict the VCD spectrum for a given enantiomer (e.g., the R-enantiomer). nih.govbiotools.us
If the experimental VCD spectrum of an unknown sample matches the sign and relative intensity pattern of the calculated spectrum for the R-enantiomer, then the absolute configuration of the sample is assigned as R. If the experimental spectrum is a mirror image of the calculated R-spectrum, the sample is assigned the S-configuration. americanlaboratory.com This combination of experimental VCD and theoretical calculation has become a reliable alternative to X-ray crystallography, especially for samples that are difficult to crystallize. osti.govrsc.org
Chemical Transformations and Derivatization Strategies of Exo Hydroxyl 8 Azabicyclo 3.2.1 Octane Systems
Reactions at the Hydroxyl Group
The reactivity of the exo-hydroxyl group in 8-azabicyclo[3.2.1]octane systems is a key focus for chemical modification, enabling the synthesis of a diverse array of derivatives.
Esterification and Acylation Reactions
Esterification and acylation of the hydroxyl group are fundamental transformations for creating derivatives with varied properties. These reactions typically involve the treatment of the alcohol with an appropriate acylating agent. For instance, the esterification of exo-8-azabicyclo[3.2.1]octan-3-ol with methyl acetate (B1210297) yields exo-8-azabicyclo[3.2.1]octan-3-ol, 8-methylacetate (ester). ontosight.ai The reaction of 6-exo-acetyl-8-benzyl-8-azabicyclo[3.2.1]octan-2-exo-ol with an acetylating agent can lead to the formation of Bao Gong Teng A, which is 6-exo-(acetyloxy)-8-azabicyclo[3.2.1]octan-2-exo-ol. ucla.edu
A series of α and β-esters with a 3-methyl-3-azabicyclo[3.2.1]octane core have been synthesized, and their structural and conformational properties have been investigated. researchgate.net The synthesis of ethyl [1R-(exo,exo)]-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate demonstrates the preparation of ester derivatives with specific stereochemistry. nist.gov
Table 1: Examples of Esterification and Acylation Reactions
Etherification Reactions (e.g., Mitsunobu Reaction)
The Mitsunobu reaction is a versatile method for the etherification of alcohols, including the exo-hydroxyl group of 8-azabicyclo[3.2.1]octane systems. This reaction allows for the conversion of primary and secondary alcohols to a variety of ethers with inversion of stereochemistry at the alcohol carbon. organic-chemistry.org The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethylazodicarboxylate (DEAD). google.comorganic-chemistry.org
For example, N-Boc-protected exo-tropanol can react with various substituted phenols under Mitsunobu conditions to yield the corresponding exo-arylether derivatives. nih.gov This methodology has been utilized in the synthesis of various 8-azabicyclo[3.2.1]octane derivatives with potential applications as monoamine reuptake inhibitors. google.com
Oxidation Reactions (e.g., Conversion to Ketone Derivatives like Tropinone)
The oxidation of the secondary hydroxyl group in exo-8-azabicyclo[3.2.1]octan-2-ol systems provides a direct route to the corresponding ketone derivatives, such as tropinone (B130398). ehu.escollectionscanada.gc.ca Various oxidizing agents can be employed for this transformation. For instance, the oxidation of a secondary alcohol moiety can be achieved using Dess-Martin periodinane (DMP). ehu.es The reduction of 6,6,7,7-tetramethyltropinone with sodium borohydride (B1222165) (NaBH4) yields the corresponding alcohol, 6,6,7,7,8-pentamethyl-8-azabicyclo[3.2.1]octan-3-ol, demonstrating the reversibility of this process. leffingwell.com
Reactions at the Bridgehead Nitrogen Atom
The tertiary amine at the bridgehead position of the 8-azabicyclo[3.2.1]octane skeleton is another key site for chemical modification, allowing for the introduction of various substituents and the formation of N-oxides.
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation reactions are common strategies to modify the properties of the 8-azabicyclo[3.2.1]octane core. Alkylation can be achieved by reacting the secondary amine (nortropane derivatives) with alkyl halides or other electrophiles. collectionscanada.gc.ca For instance, the reaction of 8-azabicyclo[3.2.1]octan-3-amine with an appropriate alkylating agent can lead to N-substituted products like exo-8-methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine and exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine. nist.govambeed.com
N-acylation involves the reaction of the nitrogen atom with an acylating agent, such as an acid chloride or anhydride, to form an amide.
Table 2: Examples of N-Alkylation Reactions
Formation of N-Oxides
The oxidation of the bridgehead nitrogen atom leads to the formation of N-oxides. This transformation can be achieved using various oxidizing agents, such as m-chloroperoxybenzoic acid (m-CPBA). researchgate.net The pyrolysis of amine oxides can lead to elimination reactions, and the specific products formed can depend on the ring size and stereochemistry of the starting material. mit.edu For example, the thermal decomposition of N-methyl-α-pipecoline oxide can yield N-methyl, N-5-hexenylhydroxylamine as well as a bicyclic product. mit.edu The formation of N-oxides can also be a key step in rearrangement reactions, such as the Meisenheimer rearrangement. researchgate.net
Functionalization of the Bicyclic Ring System
The 8-azabicyclo[3.2.1]octane framework, the core of tropane (B1204802) alkaloids, is a key structural motif in numerous biologically active compounds. ehu.esresearchgate.net The functionalization of this bicyclic system is crucial for developing new derivatives with potentially enhanced or novel therapeutic properties. Strategies for modifying the core can be broadly categorized into the regioselective functionalization of the existing bicyclic structure and the introduction of new stereochemical complexity.
Regioselective Functionalization of the Bicyclic Core
Regioselective reactions allow for the targeted modification of specific positions on the 8-azabicyclo[3.2.1]octane skeleton. The inherent structure and the presence of functional groups, such as the exo-hydroxyl group at C-2 or a ketone at a precursor stage, can direct the outcome of chemical transformations.
Electrophilic additions to unsaturated derivatives of the bicyclic system are highly influenced by both steric and electronic factors. For instance, in the related 8-oxabicyclo[3.2.1]oct-6-en-2-one system, electrophilic attack, such as bromination or the addition of benzeneselenyl chloride, occurs with high stereo- and regioselectivity. scispace.comresearchgate.net The exo face selectivity is often attributed to steric hindrance from the bicyclic structure, while regioselectivity can be governed by the electronic influence of a homoconjugated carbonyl group. scispace.com This group can act as either an electron-withdrawing or electron-releasing entity depending on the electronic demand of the reaction intermediates. researchgate.net These principles are applicable to the azabicyclic analogues, guiding functionalization at positions adjacent to existing carbonyls or double bonds.
A notable example of regioselective functionalization is the Brønsted acid-catalyzed pseudotransannular ring opening of 1-aminocyclohept-4-ene-derived epoxides. This reaction yields 5-substituted 8-azabicyclo[3.2.1]octan-2-ol derivatives with excellent yield and enantioselectivity, demonstrating precise control over functionalization at the C-5 position. ehu.es Furthermore, radical-based reactions have been employed to create novel functionalized systems. The rearrangement of azanorbornanic aminyl radicals can lead to the regioselective formation of 2,8-diazabicyclo[3.2.1]oct-2-ene systems, effectively functionalizing the core structure by incorporating a second nitrogen atom into one of the rings. acs.org
| Reaction Type | Reagents/Conditions | Position(s) Functionalized | Outcome |
| Electrophilic Addition (on unsaturated oxa-analogue) | Br₂, CH₂Cl₂, -78°C | C-6, C-7 | Highly stereo- and regioselective addition to the double bond. researchgate.net |
| Electrophilic Addition (on unsaturated oxa-analogue) | PhSeCl | C-7 | Regio- and stereoselective addition of the phenylseleno group. scispace.com |
| Desymmetrizative Ring Opening | Chiral Phosphoric Acid Catalyst | C-5 | Formation of 5-substituted 8-azabicyclo[3.2.1]octan-2-ol derivatives. ehu.es |
| Radical Rearrangement | Bu₃SnH/AIBN on azido-precursor | C-2, N-8 | Regioselective formation of a 2,8-diazabicyclo[3.2.1]oct-2-ene system. acs.org |
Strategies for Introducing Additional Stereocenters
The biological activity of 8-azabicyclo[3.2.1]octane derivatives is often highly dependent on their stereochemistry. Therefore, methods for introducing new stereocenters in a controlled manner are of significant interest.
One of the most common approaches involves the diastereoselective reduction of a ketone precursor, such as tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one). researchgate.net For instance, the reduction of 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one can be achieved with high diastereoselectivity using transaminase (TA) enzymes. A mutated TA variant was developed that afforded the corresponding exo-amine with complete diastereoselectivity, thereby creating a new stereocenter at the C-3 position. uniovi.es
Asymmetric synthesis via the desymmetrization of achiral or meso-precursors is another powerful strategy. researchgate.net A Brønsted acid-catalyzed intramolecular desymmetrization of meso-4,5-epoxycycloheptylamines has been shown to be highly effective. researchgate.net Using a chiral phosphoric acid catalyst, this reaction generates the 8-azabicyclo[3.2.1]octane core with concomitant installation of multiple stereocenters with high enantioselectivity. researchgate.net
Cycloaddition reactions offer a route to rapidly build complexity and introduce several stereocenters in a single step. A Brønsted acid-catalyzed [5+2] cycloaddition between η³-pyridinylmolybdenum scaffolds and electron-deficient alkenes allows for the creation of 2-substituted azabicyclo[3.2.1]octene ring systems. nih.gov This method can install up to four stereocenters, including one quaternary carbon, with complete control over the regio- and stereochemistry of the products. nih.gov
| Strategy | Precursor | Key Reagents/Catalyst | Stereochemical Outcome |
| Diastereoselective Amination | 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one | Mutated Transaminase (TA) | Complete diastereoselectivity for the exo-amine. uniovi.es |
| Asymmetric Desymmetrization | meso-4,5-Epoxycycloheptylamine | Chiral Phosphoric Acid (VAPOL-derived) | Enantioselective formation of the bicyclic core. researchgate.net |
| [5+2] Cycloaddition | η³-Pyridinylmolybdenum scaffold & alkene | Brønsted Acid | Installation of four stereocenters with controlled regio- and stereochemistry. nih.gov |
Ring Rearrangement and Skeletal Modification Reactions
Altering the fundamental bicyclic skeleton of the 8-azabicyclo[3.2.1]octane system through ring rearrangement reactions provides access to novel scaffolds that may exhibit unique biological profiles. These transformations include both expanding and contracting the rings of the core structure.
Ring Expansion Reactions
Ring expansion reactions modify the tropane core to produce larger ring systems, such as azabicyclo[4.2.1]nonanes or related structures. One documented approach involves the homologation of a silyl (B83357) enol ether derived from a tropane precursor. ehu.es This method utilizes a cyclopropanation/ring expansion sequence to generate a homotropone derivative, effectively inserting a carbon atom into one of the rings. ehu.es
Another strategy involves the rearrangement of related, smaller bicyclic systems to form the 8-azabicyclo[3.2.1]octane skeleton itself. For example, aminyl radicals generated from 3-azidoazanorbornane ([2.2.1]azabicyclic) precursors undergo a regioselective rearrangement. acs.org This radical process results in the expansion of the five-membered ring to a six-membered ring, yielding a 2,8-diazabicyclo[3.2.1]oct-2-ene system. acs.org While this starts from a smaller scaffold, it illustrates a valid ring expansion pathway to achieve the [3.2.1] bicyclic framework. General methodologies for ring enlargement, such as those involving aziridine (B145994) ring opening, can also be conceptually applied to functionalized tropane derivatives to access novel, expanded heterocyclic systems. scispace.comfree.fr
| Reaction Type | Starting Material/Precursor | Key Steps | Product Skeleton |
| Homologation | Silyl enol ether of a tropane derivative | Cyclopropanation / Ring Expansion | Homotropone derivative (expanded ring) ehu.es |
| Radical Rearrangement | 3-Azido-azanorbornane ([2.2.1] system) | Aminyl radical generation and rearrangement | 2,8-Diazabicyclo[3.2.1]oct-2-ene acs.org |
Ring Contraction Reactions
Ring contraction involves reducing the size of one of the rings in the bicyclic system, leading to novel strained structures. Such skeletal modifications can significantly impact the conformational rigidity and biological activity of the resulting molecule.
In a study exploring structure-activity relationships of NAAA inhibitors, a ring contraction analogue of an 8-azabicyclo[3.2.1]octane-based inhibitor was synthesized. nih.gov The six-membered piperidine (B6355638) ring of the tropane core was contracted to a four-membered azetidine (B1206935) ring. However, this modification from an azabicyclo[3.2.1]octane to an azabicyclo[2.1.1]hexane derivative resulted in a complete loss of enzyme inhibition, highlighting the stringent structural requirements for activity in that specific target. nih.gov
General synthetic strategies for ring contraction, such as the photo-promoted contraction of pyridines to furnish pyrrolidine (B122466) derivatives, demonstrate the feasibility of such skeletal editing, although direct application to the saturated piperidine ring of the tropane skeleton would require significant modification. researchgate.net
| Reaction Type | Starting Skeleton | Modification | Resulting Skeleton | Effect on Activity (Example) |
| Synthetic Analogue Design | 8-Azabicyclo[3.2.1]octane | Contraction of the piperidine ring | Azabicyclo[2.1.1]hexane | Complete loss of NAAA inhibition. nih.gov |
Computational and Theoretical Studies of 8 Azabicyclo 3.2.1 Octane Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the 8-azabicyclo[3.2.1]octane framework to elucidate its behavior in various chemical environments. rroij.com DFT calculations are instrumental in predicting molecular properties and have been used to study the relative stabilities of isomers and to analyze reaction mechanisms at a molecular level. rroij.comunizar.es
DFT calculations are crucial for determining the most stable three-dimensional arrangements of atoms in a molecule, a process known as geometry optimization. For the 8-azabicyclo[3.2.1]octane system, these calculations can predict the bond lengths, bond angles, and dihedral angles of its various stereoisomers and conformations with high accuracy. rroij.com
For instance, theoretical investigations using DFT at the B3LYP/6-31G* level have been employed to compare the relative stabilities of different structural isomers of bicyclo[3.2.1]octane derivatives. rroij.com These studies evaluate energetic, thermodynamic, and thermochemical parameters to identify the most stable forms. rroij.com In substituted 8-azabicyclo[3.2.1]octanes, such as those with aryl groups, DFT calculations, in conjunction with experimental data, have been used to propose the geometry of the molecules. rsc.org
The relative energies of different conformers, such as the endo and exo isomers, are of particular interest. Structure-activity relationship studies on certain 8-azabicyclo[3.2.1]octane derivatives have shown that the stereochemistry at position 3 is critical for biological activity. For example, in a series of NAAA inhibitors, the endo-isomer showed significant activity, while the corresponding exo-diastereoisomer was inactive, highlighting the importance of precise conformational and stereochemical arrangements. acs.orgsemanticscholar.org
| Compound | Stereochemistry | h-NAAA IC50 (µM) |
| 20 | endo | 0.23 acs.orgsemanticscholar.org |
| 21 | exo | Inactive acs.org |
Understanding the mechanism of a chemical reaction involves identifying the transition state—the highest energy point along the reaction coordinate. DFT calculations are exceptionally useful for locating and characterizing the geometry and energy of these fleeting structures.
For example, in the N-methylation reaction of a tropane (B1204802) derivative (a methylated 8-azabicyclo[3.2.1]octane), DFT calculations at the ωB97XD/def2-TZVP//ωB97XD/def2-SVP level were used to identify and optimize the structures of the SN2 transition states. nih.govacs.org These calculations revealed that the activation energies are significantly larger than that of the pyramidal nitrogen inversion, indicating that the reaction operates under Curtin-Hammett conditions. nih.gov
In another study, the mechanism of a [3+2]-cycloaddition to form the 8-azabicyclo[3.2.1]octane skeleton was investigated using DFT. The calculations showed that the rearrangement of cyclopropanated pyrrole (B145914) derivatives into a reactive 1,3-dipole in the transition state is facilitated by low distortion energies. uni-regensburg.de Similarly, DFT studies have been used to elucidate the mechanism of ring contraction reactions in related bicyclic systems, showing that a stereoretentive and barrierless ring closure can lead to the final product. acs.org
DFT calculations can predict the outcome of chemical reactions where multiple products can be formed. By comparing the energies of the transition states leading to different regio- or stereoisomers, chemists can anticipate the major product of a reaction.
For instance, in the synthesis of tropanols through the ring-opening of epoxides, DFT studies helped to understand the excellent stereoselectivity observed in the formation of the 8-azabicyclo[3.2.1]octane scaffold. unizar.es Computational modeling has also been applied to predict the regioselectivity of reactions involving pyrrole substrates, with DFT calculations supporting a selectivity-determining cyclopropanation step. researchgate.net
The prediction of selectivity can be complex, especially when multiple low-energy transition state conformers are involved. Advanced computational strategies that combine energetic and structural criteria are sometimes necessary to accurately predict product ratios. nih.govacs.org These methods help to avoid errors that can arise from simply considering the lowest energy transition state. nih.gov
Conformational Analysis
The 8-azabicyclo[3.2.1]octane ring system is not rigid and can adopt several different conformations. Conformational analysis aims to identify the preferred shapes of the molecule and the energy barriers that separate them.
The 8-azabicyclo[3.2.1]octane framework typically exists in a chair-like or boat-like conformation for the six-membered piperidine (B6355638) ring. Computational studies, including molecular mechanics and DFT, have been used to determine the relative stability of these conformations. montclair.edu For many 8-azabicyclo[3.2.1]octane derivatives, the chair-like conformation is found to be energetically preferred. montclair.edu
The nitrogen atom in the bridge can undergo pyramidal inversion, leading to interconversion between conformers with axial and equatorial substituents on the nitrogen. Dynamic NMR spectroscopy has been used to measure the energy barriers for this process. In a series of 3-aryl-8-methyl-8-azabicyclo[3.2.1]oct-2,3-enes, the interconversion between axial and equatorial N-methyl conformers was found to be fast at room temperature but slow at lower temperatures (217–243 K), allowing for the determination of the thermodynamic parameters of interconversion. nih.gov
The conformational equilibrium of the 8-azabicyclo[3.2.1]octane ring can be significantly influenced by the nature and position of substituents, as well as by the solvent.
Substituents can introduce steric and electronic effects that favor one conformation over another. For example, in N-substituted tropinones and granatanones, previous studies in chloroform (B151607) suggested a preference for axial N-substituents. academie-sciences.fr However, for some C-3 substituted tropanes, an equatorial preference for the N-substituent was observed. academie-sciences.fr DFT calculations on various [3.2.1]-3-azabicyclic diamines showed that the electronic structure of a substituent on the secondary amine affects the potential energy surface; a phenyl group can remove the barrier between chair- and boat-like orientations, while a t-butyl group has little effect. montclair.edu
Quantum Chemical Methods for Spectroscopic Property Prediction (e.g., NMR chemical shifts, Vibrational frequencies)
Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable for the accurate prediction of spectroscopic properties, aiding in the structural elucidation and conformational analysis of complex molecules like those containing the 8-azabicyclo[3.2.1]octane core.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computation is a vital tool for confirming molecular structures and assigning stereochemistry. nih.gov For the 8-azabicyclo[3.2.1]octane framework, theoretical calculations are often used to differentiate between isomers and conformers, which can be challenging to assign based on experimental data alone.
The established methodology typically involves geometry optimization of the candidate structure followed by the calculation of magnetic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method. nih.govtau.ac.il DFT functionals such as B3LYP are commonly paired with basis sets like 6-31G(d) or higher for these calculations. nih.govacademie-sciences.frresearchgate.net
A significant area of study for this bicyclic system is the conformational preference of N-substituents, which can exist in either axial or equatorial positions. DFT calculations have been successfully combined with ¹³C NMR data to probe the N-invertomer equilibrium in N-substituted nortropinones and norgranatanones. academie-sciences.fr By calculating the relative free energies of the equatorial and axial forms, researchers can predict the dominant isomer in various environments. academie-sciences.fr For instance, calculations on N-ethylnortropinone hydrochloride show a strong preference for the equatorial conformer. academie-sciences.fr
In some cases, the direct comparison of calculated chemical shifts with experimental values proves more decisive than comparing calculated relative energies. researchgate.net This approach was used in the conformational analysis of 8-oxabicyclo[3.2.1]octan-3-ol derivatives, where DFT/B3LYP/6-31G* calculations of hydrogen and carbon chemical shifts were concordant with experimental NMR data, even when thermodynamic results were ambiguous. researchgate.net The integration of DFT calculations with machine learning models is also an emerging strategy to enhance the accuracy of chemical shift predictions for a broad range of organic molecules. nih.govrsc.org
Table 1: Common Quantum Chemical Methods for NMR Prediction in Azabicyclic Systems
| Method/Technique | Application | Typical Functional/Basis Set | Reference |
| DFT Geometry Optimization | Provides the low-energy conformation of the molecule before spectroscopic property calculation. | B3LYP/6-31G(d) | nih.govacademie-sciences.fr |
| GIAO-DFT | Calculates NMR isotropic shielding constants for predicting chemical shifts. | B3LYP/6-311+G(2d,p) | github.io |
| Continuum Solvation Models (e.g., SMD, PCM) | Accounts for the effect of solvent on molecular geometry and NMR chemical shifts. | N/A | nih.govliverpool.ac.uk |
| DFT Energy Calculations | Determines the relative stability and free energies of different conformers or isomers. | M06-2X/6-311+G(2d,p) | d-nb.info |
Computational vibrational spectroscopy offers a means to assign the complex vibrational modes of the 8-azabicyclo[3.2.1]octane skeleton. worldwidejournals.com The interpretation of experimental infrared (IR) and Raman spectra for these molecules is often difficult due to the two fused rings and the numerous possible vibrational modes. worldwidejournals.com
Theoretical studies on tropane have utilized DFT calculations at the B3LYP/6-31G* level of theory to perform complete vibrational assignments. worldwidejournals.com Methodologies like the Scaled Quantum Mechanical Force Field (SQMFF) are employed to compute force fields and force constants, which improves the correlation between theoretical and experimental frequencies. worldwidejournals.com Such studies analyze the neutral, cationic, and hydrochloride forms of the molecule in both gas and aqueous phases to provide a comprehensive understanding of their vibrational behavior. worldwidejournals.com The theoretical data must often be scaled to compensate for systematic errors arising from the chosen basis set and the neglect of anharmonicity. nih.gov
Table 2: Selected Calculated vs. Experimental Vibrational Frequencies for Tropane Hydrochloride
| Vibrational Mode Description | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) | Experimental FT-IR Frequency (cm⁻¹) | Reference |
| N-H⁺ stretching | 3169 | 3168 | worldwidejournals.com |
| C-H stretching (piperidine ring) | 3034 | 3035 | worldwidejournals.com |
| CH₂ scissoring | 1471 | 1473 | worldwidejournals.com |
| C-N stretching | 1205 | 1206 | worldwidejournals.com |
| Ring deformation | 545 | 544 | worldwidejournals.com |
Molecular Dynamics Simulations (if applicable)
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For derivatives of 8-azabicyclo[3.2.1]octane, MD simulations are particularly applicable for investigating their interactions with biological targets, such as receptors and enzymes. These simulations provide insights into binding modes, conformational changes, and the stability of protein-ligand complexes over time. nih.gov
One notable study performed a 100-nanosecond MD simulation to analyze the interaction between a clinically important agonist molecule, which features an 8-azabicyclo[3.2.1]octane core, and the nociceptin (B549756) opioid receptor (NOPR). nih.gov The simulation aimed to refine the understanding of the binding mode and identify key residues crucial for the ligand's activity. Such analyses are invaluable for structure-based drug design, helping to rationalize structure-activity relationships (SAR) and guide the development of novel and more potent therapeutic agents. nih.gov
MD simulations can thus bridge the gap between static structural information and the dynamic reality of biological processes, explaining how the flexibility of both the ligand and the receptor influences their interaction.
Applications in Advanced Organic Synthesis
As Chiral Building Blocks in Complex Molecule Synthesis
The inherent chirality and conformational rigidity of exo-8-Azabicyclo[3.2.1]octan-2-ol make it an ideal starting material for the stereoselective synthesis of intricate molecular architectures.
Application in the Total Synthesis of Tropane (B1204802) Alkaloids and their Analogues
The 8-azabicyclo[3.2.1]octane core is the defining structural feature of over 300 tropane alkaloids, a class of secondary metabolites with a wide spectrum of biological activities, including applications in treating neurological and psychiatric disorders. bham.ac.uk Consequently, the development of stereoselective methods to construct this scaffold has been a major focus of synthetic organic chemistry.
A notable application of an this compound derivative is in the total synthesis of Bao Gong Teng A, a natural product with potent anti-glaucoma properties. The synthesis commences with an asymmetric 1,3-dipolar cycloaddition to establish the core bicyclic structure. Subsequent reduction of a ketone intermediate yields the crucial exo-alcohol functionality. This intermediate, specifically an N-benzyl-6-exo-acetyl-8-azabicyclo[3.2.1]octan-2-exo-ol, is then subjected to a Baeyer-Villiger oxidation to furnish N-benzyl Bao Gong Teng A, which upon debenzylation yields the final natural product. bham.ac.uk
Another significant tropane alkaloid, (+)-ferrugine, has been synthesized utilizing the 8-azabicyclo[3.2.1]octane framework. ehu.es One synthetic approach involves an enantioselective deprotonation of tropinone (B130398) followed by an aldol (B89426) reaction. The resulting intermediate is then elaborated to afford the target molecule. ehu.es An alternative total synthesis of ferrugine (B3037758) was achieved through a base-mediated skeletal rearrangement of a 6-azabicyclo[3.2.2]non-2-ene derivative, which directly leads to the 8-azabicyclo[3.2.1]octane ring system of ferrugine as a single diastereomer. bham.ac.uk
Construction of Other Bridged Nitrogen Heterocycles
The utility of the this compound scaffold extends beyond the synthesis of tropane alkaloids to the construction of other complex bridged nitrogen heterocycles. These structures are of significant interest in medicinal chemistry due to their unique three-dimensional arrangements and potential for novel biological activities. The rigid framework of the starting material allows for controlled functionalization and rearrangement reactions to access diverse and structurally complex nitrogen-containing ring systems. le.ac.ukresearchgate.netrsc.org Methodologies such as ring-closing metathesis and various cycloaddition reactions are often employed to build upon the 8-azabicyclo[3.2.1]octane core, leading to the formation of novel polycyclic architectures. rsc.org
Role as Chiral Auxiliaries or Ligands in Asymmetric Catalysis
The chiral nature of this compound and its derivatives allows them to serve as effective chiral auxiliaries or ligands in asymmetric catalysis, inducing stereoselectivity in a variety of chemical transformations.
In the asymmetric synthesis of Bao Gong Teng A, methyl (S)-lactate was employed as a chiral auxiliary in the initial 1,3-dipolar cycloaddition reaction. This approach established the stereochemistry of the bicyclic core, which was then carried through subsequent steps, including the formation of an exo-alcohol intermediate, to ultimately yield the optically pure natural product. ehu.es While this example highlights the utility of a chiral auxiliary in conjunction with the formation of the scaffold, derivatives of this compound itself can be envisioned as chiral ligands for metal-catalyzed reactions or as chiral organocatalysts. The strategic placement of coordinating functional groups on the rigid bicyclic frame can create a well-defined chiral environment around a metal center, facilitating enantioselective transformations.
As Scaffolds for Chemical Library Generation and Diversity-Oriented Synthesis
The structural and functional diversity of small molecules is a critical aspect of modern drug discovery. The this compound scaffold provides a robust starting point for the generation of chemical libraries and for diversity-oriented synthesis (DOS). mdpi.comfrontiersin.orgcam.ac.uk DOS aims to efficiently create collections of structurally diverse molecules to explore new areas of chemical space and identify novel biological activities. mdpi.comcam.ac.uk
Scaffold Hopping Strategies in Chemical Design
Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel core structures with improved pharmacological properties while retaining key biological activity. core.ac.uk The 8-azabicyclo[3.2.1]octane framework can serve as a template for such strategies. By modifying the ring system, for instance through ring expansion, contraction, or the introduction of additional heteroatoms, new scaffolds with distinct properties can be generated. This approach allows for the exploration of new intellectual property space and the optimization of lead compounds.
Development of Novel Synthetic Methodologies Leveraging the Bicyclic Structure
The unique structural features of this compound have inspired the development of novel synthetic methodologies. The inherent strain and reactivity of the bicyclic system can be harnessed to drive specific chemical transformations. For example, the development of lead-oriented synthesis often involves the creation of complex polycyclic assemblies that are then systematically deconstructed to generate a library of diverse lead-like molecules. whiterose.ac.uk The 8-azabicyclo[3.2.1]octan-2-one, a close derivative of the title compound, has been utilized in such a 'top-down' approach. whiterose.ac.uk Furthermore, the rigid conformation of the scaffold allows for highly stereoselective reactions, such as the exclusive formation of an endo-alcohol upon reduction of a related tribromo-ketone derivative, a selectivity driven by steric factors.
Q & A
What synthetic methodologies are recommended for preparing exo-8-Azabicyclo[3.2.1]octan-2-ol and its derivatives?
Basic Research Focus
The synthesis often involves multi-step routes, including ester hydrolysis, amine oxidation, and stereoselective cyclization. For example, derivatives like exo-8-azabicyclo[3.2.1]octan-3-ol can be synthesized via reductive amination or nucleophilic substitution, with careful control of reaction conditions (e.g., temperature, catalysts) to preserve stereochemistry . In one study, the exo isomer of a related compound was synthesized using a palladium-catalyzed coupling reaction, achieving >95% enantiomeric excess (ee) .
Key Techniques : NMR for intermediate verification, chiral HPLC for enantiopurity analysis, and column chromatography for purification.
How can researchers confirm the stereochemical configuration of this compound?
Basic Research Focus
X-ray crystallography is the gold standard for unambiguous stereochemical assignment. Alternatively, NOESY NMR can differentiate endo vs. exo configurations by analyzing spatial proximity of protons in the bicyclic system. For example, endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride (CAS 14383-51-8) was structurally validated via X-ray, revealing distinct bond angles compared to the exo isomer .
Key Techniques : X-ray crystallography, 2D NMR (NOESY, COSY), computational modeling (DFT for energy-minimized conformers).
What pharmacological properties are associated with this compound derivatives?
Advanced Research Focus
Derivatives exhibit high affinity for sigma (σ) receptors, particularly σ-2 subtypes. For instance, compound 11b (a 3-ol derivative) showed a σ-2 receptor affinity (Ki = 4.2 nM) with >100-fold selectivity over σ-1 receptors, making it a candidate for neuropsychiatric disorder research . In vivo studies of IP2015, a chromenone derivative containing the exo-8-azabicyclo fragment, demonstrated erectile function enhancement in diabetic mice via dopamine reuptake inhibition and nitric oxide release .
Key Considerations : Radioligand binding assays (σ receptors), dose-response curves, and in vivo neurotransmitter monitoring (microdialysis).
How does stereochemistry impact the biological activity of 8-azabicyclo[3.2.1]octan-2-ol derivatives?
Advanced Research Focus
The exo configuration often enhances receptor selectivity and metabolic stability. For example, exo-8-azabicyclo derivatives showed superior σ-2 receptor binding compared to endo isomers due to optimal spatial alignment with the receptor’s hydrophobic pocket . Conversely, endo isomers may exhibit higher solubility in aqueous media, as seen in hydrochloride salt formulations .
Methodological Insight : Comparative studies using isomeric pairs and molecular docking simulations to map binding interactions.
What experimental models are suitable for studying the neuropharmacological effects of exo-8-azabicyclo derivatives?
Advanced Research Focus
Rat models of erectile dysfunction and diabetic mice are used to evaluate dopamine/nitric oxide pathways. IP2015, an exo-8-azabicyclo-containing compound, increased intracavernosal pressure in rats by 60% via central dopamine release, validated by selective receptor antagonists (e.g., SCH23390 for D1 receptors) .
Key Protocols : Pressure transducers for hemodynamic measurements, HPLC-MS for plasma metabolite quantification.
How can researchers resolve contradictions in receptor affinity data for structurally similar analogs?
Advanced Research Focus
Discrepancies may arise from stereochemical impurities or assay conditions. For example, σ-2 receptor affinity variations in exo vs. endo isomers were resolved by repeating radioligand assays with purified enantiomers (>99% ee) . Contradictions in in vivo efficacy (e.g., IP2015 vs. citalopram) were addressed by controlling for off-target effects using knockout rodent models .
Best Practices : Rigorous purity validation (HPLC, MS), orthogonal binding assays (e.g., fluorescence polarization vs. scintillation proximity).
What physicochemical properties are critical for optimizing exo-8-azabicyclo derivatives in drug discovery?
Basic Research Focus
LogP (lipophilicity), pKa, and solubility are key. The hydrochloride salt of endo-8-azabicyclo[3.2.1]octan-3-ol (CAS 14383-51-8) has improved aqueous solubility (25 mg/mL) compared to the free base (2 mg/mL), facilitating in vivo dosing . Computational tools like QSPR models can predict solubility and permeability .
Key Data : LogP (experimental via shake-flask method), thermal stability (DSC/TGA), and hygroscopicity (dynamic vapor sorption).
Why are salt forms of 8-azabicyclo derivatives preferred in preclinical studies?
Advanced Research Focus
Salt formation (e.g., hydrochloride) enhances bioavailability and stability. For instance, exo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride (BD220523) exhibits a 12-fold higher plasma exposure in rats compared to the free base, attributed to improved dissolution kinetics .
Methodology : Salt screening (counterion selection via solvent evaporation), pharmacokinetic profiling (Cmax, AUC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
